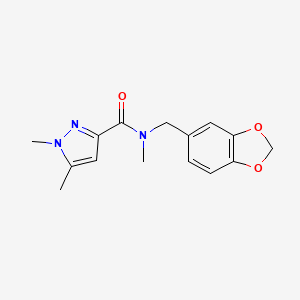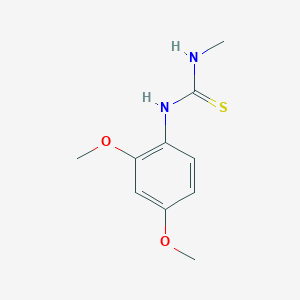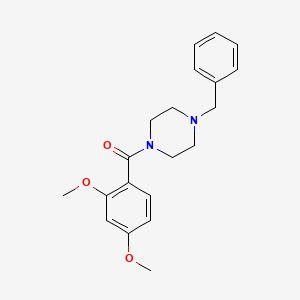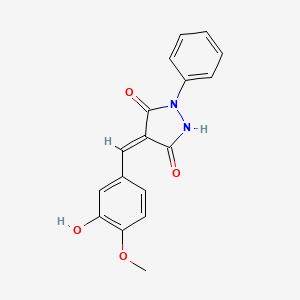
N-(1,3-benzodioxol-5-ylmethyl)-N,1,5-trimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N,1,5-trimethyl-1H-pyrazole-3-carboxamide, commonly known as BMT-116, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMT-116 belongs to the class of pyrazole carboxamide derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of BMT-116 is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. BMT-116 has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. BMT-116 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BMT-116 has been shown to have various biochemical and physiological effects in preclinical studies. BMT-116 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. BMT-116 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, BMT-116 has been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMT-116 is its potent anticancer activity against various cancer cell lines. BMT-116 has also shown anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of BMT-116 is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of BMT-116. One of the potential applications of BMT-116 is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of BMT-116 in the brain and to determine its efficacy in animal models of neurodegenerative disorders. Another potential application of BMT-116 is in combination therapy with other anticancer agents to enhance their efficacy and reduce toxicity. Furthermore, the development of BMT-116 analogs with improved solubility and bioavailability could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of BMT-116 involves a multistep process that includes the reaction of 3,4-methylenedioxybenzaldehyde with hydrazine hydrate to form 1,3-benzodioxole, which is then reacted with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form BMT-116. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
BMT-116 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, BMT-116 has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMT-116 has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, BMT-116 has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N,1,5-trimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-12(16-18(10)3)15(19)17(2)8-11-4-5-13-14(7-11)21-9-20-13/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFPHPXNHSPQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(C)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)
![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)
![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)


![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)


